molecular formula C14H11BrN2O2 B5124593 5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B5124593
M. Wt: 319.15 g/mol
InChI Key: RPPLCDDMDBHZIC-UHFFFAOYSA-N
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Description

5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a pyridylmethyl group attached to an indolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(pyridin-4-ylmethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-10-1-2-12-11(7-10)14(19,13(18)17-12)8-9-3-5-16-6-4-9/h1-7,19H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPLCDDMDBHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)(CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the indolone core.

    Hydroxylation: Addition of the hydroxy group at the 3-position.

    Pyridylmethylation: Attachment of the pyridylmethyl group to the indolone core.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a de-brominated indolone derivative.

Scientific Research Applications

5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Chemical Biology: Use as a tool compound to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-3-HYDROXY-1,3-DIHYDRO-2H-INDOL-2-ONE: Lacks the pyridylmethyl group, which may affect its biological activity and applications.

    3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE: Lacks the bromine atom, which may influence its reactivity and interactions with molecular targets.

Uniqueness

5-BROMO-3-HYDROXY-3-(4-PYRIDYLMETHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the pyridylmethyl group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various scientific research applications.

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